
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is a complex organic compound with a unique structure that includes azo, triazolium, and benzoyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate typically involves multiple steps The process begins with the preparation of the azo compound through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound The triazolium ring is then introduced through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate involves its interaction with specific molecular targets. The azo group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The triazolium ring can participate in electron transfer reactions, affecting cellular processes. The benzoyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol S: Similar in structure but with different functional groups.
1,3-Bis(4′-carboxylatophenoxy)benzene: Another compound with a similar aromatic structure.
3,5-Bis(1-imidazoly)pyridine: Contains imidazole rings instead of triazolium rings.
Uniqueness
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is unique due to its combination of azo, triazolium, and benzoyloxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84041-85-0 |
|---|---|
Molekularformel |
C42H50N12O8S |
Molekulargewicht |
883.0 g/mol |
IUPAC-Name |
2-[4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate |
InChI |
InChI=1S/2C21H25N6O2.H2O4S/c2*1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-22-16-25(2)26(21)3;1-5(2,3)4/h2*5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
GPEPMGOUFLSTRF-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


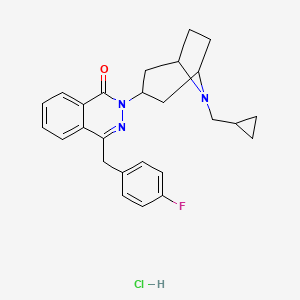
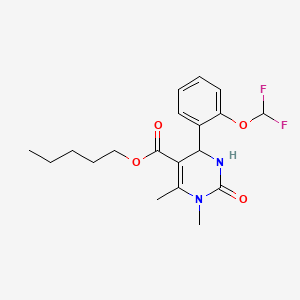
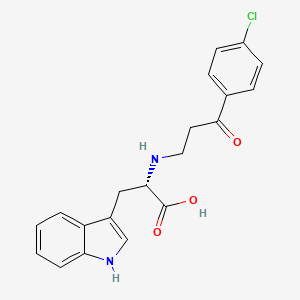
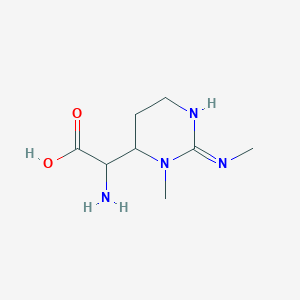
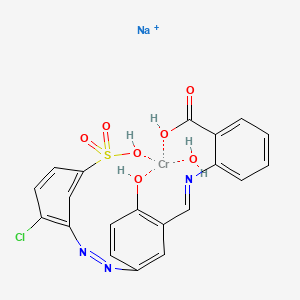

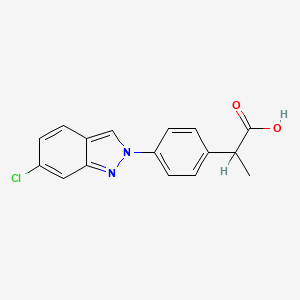
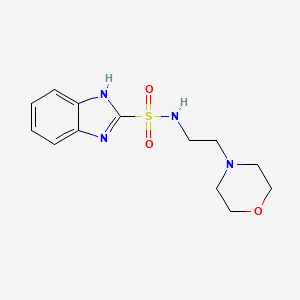
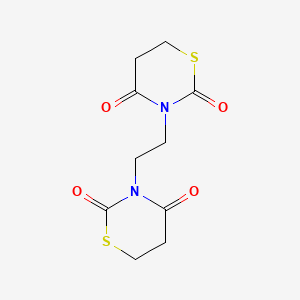
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
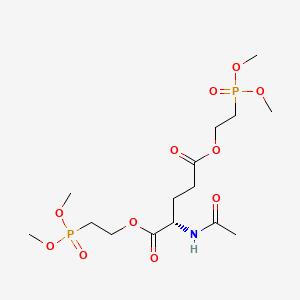
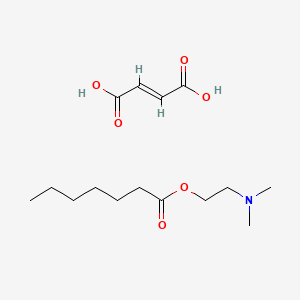
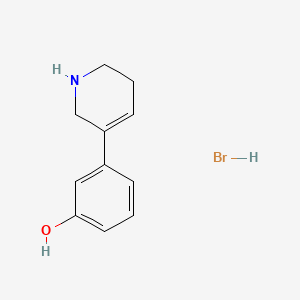
![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
